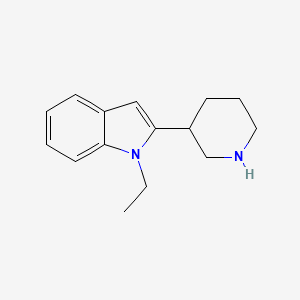
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C10H18ClNO3 and a molar mass of 235.71 g/mol . It is a morpholine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and chloromethyl methyl ether under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, often using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate can be compared with other morpholine derivatives, such as:
Morpholine-4-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and uses.
Properties
CAS No. |
1260611-32-2 |
|---|---|
Molecular Formula |
C10H18ClNO3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(chloromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
LKTUWBGNUYXETD-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



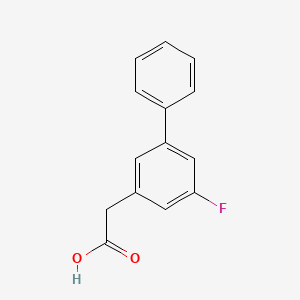

![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)

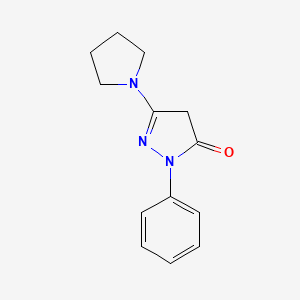
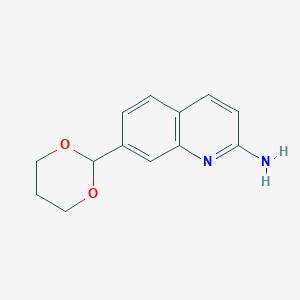
![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)

![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)
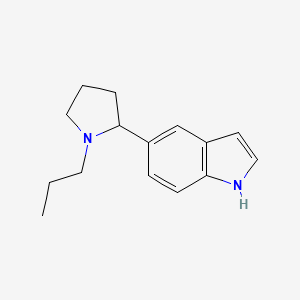
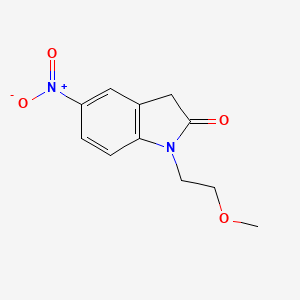
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
